4-Methoxy-6-methyl-2H-chromen-2-one, commonly known as a coumarin derivative, is a compound with significant relevance in various scientific fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique chromenone structure, which contributes to its biological activities.
This compound can be sourced from various chemical suppliers, such as BenchChem, which offers high-quality research-grade materials suitable for laboratory applications. The molecular formula of 4-Methoxy-6-methyl-2H-chromen-2-one is , with a molecular weight of approximately .
4-Methoxy-6-methyl-2H-chromen-2-one falls under the category of coumarins, which are a class of compounds known for their diverse biological activities. Coumarins are characterized by their benzopyrone structure and are often studied for their potential therapeutic effects.
The synthesis of 4-Methoxy-6-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the use of 4-hydroxycoumarin as a precursor. The synthesis typically includes the following steps:
Technical details regarding reaction conditions such as temperature and solvent choice can significantly influence the yield and purity of the final product.
The molecular structure of 4-Methoxy-6-methyl-2H-chromen-2-one features a chromenone backbone, which consists of a benzene ring fused to a pyrone ring. The specific arrangement includes:
CC1=CC2=C(C=C1)OC(=O)C=C2OC
.4-Methoxy-6-methyl-2H-chromen-2-one participates in various chemical reactions due to its reactive functional groups. Key reactions include:
These reactions are crucial for developing new derivatives with enhanced biological activities.
The mechanism of action for 4-Methoxy-6-methyl-2H-chromen-2-one largely depends on its interactions at the molecular level within biological systems. Research indicates that coumarin derivatives may exhibit various mechanisms, including:
4-Methoxy-6-methyl-2H-chromen-2-one typically exhibits the following physical properties:
The chemical properties include:
4-Methoxy-6-methyl-2H-chromen-2-one has various applications in scientific research:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1